N-(3-bromophenyl)-2-cyanoacetamide is an organic compound characterized by the presence of a cyanoacetamide functional group attached to a 3-bromophenyl moiety. This compound belongs to the class of cyanoacetamides, which are known for their diverse applications in medicinal chemistry and material science.
The compound can be synthesized from 2-cyanoacetamide, which is derived from chloroacetic acid through various chemical reactions, including Kolbe nitrile synthesis and Fischer esterification . The specific synthesis of N-(3-bromophenyl)-2-cyanoacetamide may involve bromination of the phenyl ring followed by coupling with cyanoacetamide.
N-(3-bromophenyl)-2-cyanoacetamide can be classified as:
The synthesis of N-(3-bromophenyl)-2-cyanoacetamide typically involves several steps:
The reaction conditions, such as temperature, solvent choice (e.g., dimethylformamide or acetonitrile), and reaction time, are critical for optimizing yield and purity. Purification methods such as recrystallization or chromatography can be employed to isolate the desired product.
N-(3-bromophenyl)-2-cyanoacetamide has a distinct molecular structure characterized by:
The molecular formula is , and its molecular weight is approximately 232.07 g/mol.
N-(3-bromophenyl)-2-cyanoacetamide participates in various chemical reactions:
These reactions typically require specific conditions such as temperature control, pH adjustments, and sometimes catalysts to enhance reaction rates and yields.
The mechanisms underlying the biological activity of N-(3-bromophenyl)-2-cyanoacetamide are largely related to its interaction with biological targets such as enzymes or receptors. For instance, compounds in this class may inhibit specific enzymes involved in metabolic pathways or modulate receptor activities.
Research indicates that derivatives of cyanoacetamides exhibit pharmacological properties, potentially acting on various biological pathways due to their structural features that allow for interactions at molecular levels.
Relevant data includes:
N-(3-bromophenyl)-2-cyanoacetamide finds applications in:
N-(3-Bromophenyl)-2-cyanoacetamide (CAS 63034-91-3) is a specialized organic compound with the molecular formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol. Its structure integrates three critical functional elements: a 3-bromophenyl group, an amide linkage (–CONH–), and a cyanoacetamide moiety (–CH₂CN). The SMILES notation (O=C(NC₁=CC=CC(Br)=C₁)CC#N) precisely encodes this arrangement, highlighting the meta-bromine substitution on the phenyl ring and the electron-withdrawing cyano group [1]. The bromine atom induces steric and electronic effects that influence reactivity, while the cyanoacetamide fragment enables diverse chemical transformations, such as Knoevenagel condensations and nucleophilic substitutions. This structural duality allows the compound to serve as a precursor for nitrogen-containing heterocycles, including thiazoles and pyrazoles, which are prevalent in bioactive molecules [4] [5]. Key physicochemical properties include moderate solubility in polar organic solvents (e.g., ethanol, DMF) and limited water solubility, necessitating solvent optimization in synthetic applications.
Table 1: Fundamental Chemical Properties of N-(3-Bromophenyl)-2-cyanoacetamide
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 63034-91-3 | [1] |
Molecular Formula | C₉H₇BrN₂O | [1] |
Molecular Weight | 239.07 g/mol | [1] |
SMILES Notation | O=C(NC₁=CC=CC(Br)=C₁)CC#N | [1] |
Key Functional Groups | Amide, cyano, aryl bromide | [4] [5] |
Spectral Signatures | IR: 2225 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O); ¹H NMR (DMSO-d6): δ 3.8 (s, 2H, CH₂), 7.2–7.6 (m, 4H, ArH) | [4] |
The compound emerged as a strategic intermediate in the mid-20th century, coinciding with advancements in cyanoacetamide chemistry. Early synthetic routes relied on nucleophilic acyl substitution, where 3-bromoaniline reacts with ethyl cyanoacetate under reflux, followed by hydrolysis. This method, however, faced yield limitations due to competing side reactions. The 1950s–1970s saw methodological refinements, including the use of activated cyanoacetate derivatives or coupling reagents (e.g., DCC) to suppress oligomerization [8]. A paradigm shift occurred with the adoption of direct amidation protocols, wherein 3-bromoaniline and cyanoacetic acid are condensed in toluene with catalytic acid, achieving yields >85% . Historically, the compound’s utility was amplified by its role in synthesizing pharmacophores via:
N-(3-Bromophenyl)-2-cyanoacetamide is indispensable in designing targeted therapeutics, leveraging its aryl bromide for cross-coupling and the cyanoacetamide for cyclization. Its significance spans two domains:
Antimicrobial Agents: It serves as the linchpin in synthesizing N-(4-arylthiazol-2-yl)-2-chloroacetamide derivatives. In a landmark study, thiazole hybrids bearing this moiety exhibited MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli—comparable to ciprofloxacin. Molecular docking confirmed inhibition of bacterial DNA gyrase (PDB: 1JIJ) via H-bonding with Arg1216 and hydrophobic contacts [4].
Anticancer Scaffolds: The compound enables access to kinase inhibitors through Suzuki couplings with boronic acids, followed by cyano group transformations. Derivatives like (E)-N-(4-bromophenyl)-2-cyano-3-pyrazolylacrylamides demonstrated IC₅₀ values of 1.8 µM against MCF-7 breast cancer cells by disrupting tubulin polymerization. QSAR models attribute this to the bromophenyl group’s hydrophobicity, which enhances target binding [6].
Table 2: Key Synthetic Applications in Drug Discovery
Target Pharmacophore | Synthetic Route | Biological Activity | Reference |
---|---|---|---|
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamides | Nucleophilic substitution of thiazol-2-amine with 2-chloroacetyl chloride | Antibacterial (DNA gyrase inhibition) | [4] |
(E)-2-Cyano-3-(1-phenylpyrazol-4-yl)acrylamides | Knoevenagel condensation with pyrazole-4-carbaldehydes | Antiproliferative (tubulin disruption) | [5] [6] |
2-Cyano-3-(thiophen-2-yl)acrylamides | Condensation with thiophene-2-carbaldehyde | Chemotherapeutic synergists | [5] |
Table 3: Biological Performance of Representative Derivatives
Derivative | Target Pathway | Potency (IC₅₀/MIC) | Mechanistic Insight |
---|---|---|---|
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide (d1) | Bacterial DNA gyrase | MIC = 4 µg/mL (S. aureus) | H-bond with Ser1084, π-stacking with GyrB |
(E)-N-(4-bromophenyl)-2-cyano-3-(3-isobutyl-1H-pyrazol-4-yl)acrylamide | Tubulin polymerization | IC₅₀ = 1.8 µM (MCF-7) | Binds colchicine site, disrupts microtubule assembly |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3